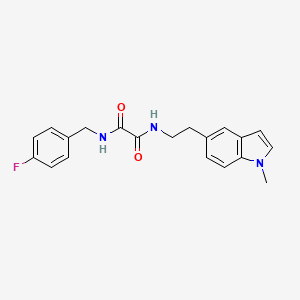

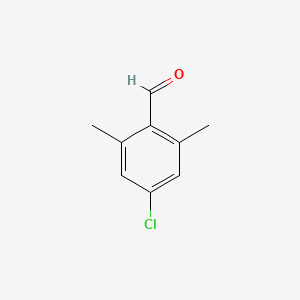

4-Chloro-2,6-dimethylbenzaldehyde

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of 4-Chloro-2,6-dimethylbenzaldehyde is C9H9ClO . It has a molecular weight of 168.62 . The InChI code is 1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2,6-dimethylbenzaldehyde are not available, it’s known that aromatic compounds like this one typically undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

4-Chloro-2,6-dimethylbenzaldehyde is a solid substance . It should be stored at a temperature between 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación

Synthesis and Applications in Chemical Industries

4-Chloro-2,6-dimethylbenzaldehyde, like its related compounds, is often used as a raw material in various synthesis processes in chemical industries. The compound is primarily involved in the formation of other complex organic compounds. For instance, the synthesis of 3,4-Dimethylbenzaldehyde from o-xylene and CO, under certain conditions, yields a high purity product which is significant in the chemical industry (Wang Wei-guo, 2008). Another study presents an efficient synthetic method for the preparation of 3,4-dimethylbenzaldehyde, emphasizing the enhanced yield and efficient work-up procedure compared to other methods (Yubing Hu et al., 2010).

Role in Pharmaceutical and Perfume Industries

Derivatives of dimethylbenzaldehydes, like 4-Chloro-2,6-dimethylbenzaldehyde, are important feedstock materials for the pharmaceutical and perfume industries. They are commonly produced by the selective oxidation of aromatic methyl groups. The paper by C. Boldron et al. (2005) discusses the bioinspired Cu/neocuproine system to perform the selective para-formylation of mesitol, indicating the significance of such compounds in creating valuable intermediates for drug preparation (C. Boldron et al., 2005).

Analytical and Chromatographic Uses

Compounds like 4-Chloro-2,6-dimethylbenzaldehyde also find applications in analytical chemistry, particularly in chromatographic analyses. For example, a study demonstrated the separation of chlorinated 4-hydroxybenzaldehydes on a non-polar SE-30 capillary column, showing the importance of these compounds in analytical procedures like gas-liquid chromatography (I. Korhonen & J. Knuutinen, 1984).

Environmental and Photolytic Studies

The ultraviolet absorption cross-sections of dimethylbenzaldehydes, including structures similar to 4-Chloro-2,6-dimethylbenzaldehyde, have been studied to understand their photolytic behavior in the troposphere. This kind of research is crucial for understanding the environmental fate of these compounds and their potential effects on atmospheric chemistry (G. El Dib et al., 2008).

Safety and Hazards

4-Chloro-2,6-dimethylbenzaldehyde is associated with certain hazards. It has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Propiedades

IUPAC Name |

4-chloro-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVCMDLDRVEOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,6-dimethylbenzaldehyde | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2618570.png)

![2-[3-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2618575.png)

![2-Methyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2618576.png)

![N-(4-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2618580.png)

![N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2618584.png)

![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2618592.png)